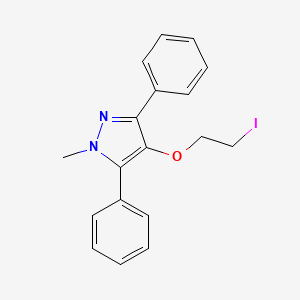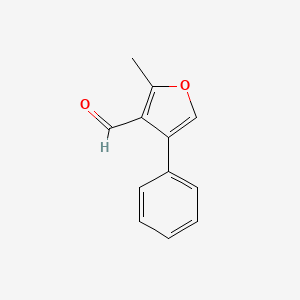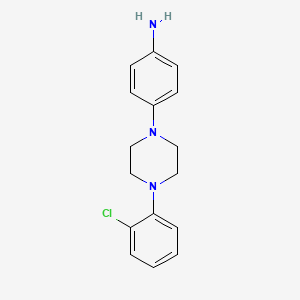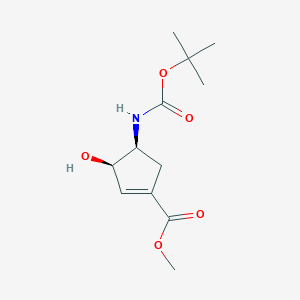
Methyl (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate is a complex organic compound that features a cyclopentene ring with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of amino acids using tert-butoxycarbonyl (Boc) groups, followed by cyclization and esterification reactions . The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The Boc-protected amino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that can participate in further reactions. The hydroxyl and ester groups also contribute to the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (3R,4S)-4-amino-3-hydroxycyclopent-1-ene-1-carboxylate
- Methyl (3R,4S)-4-((tert-butoxycarbonyl)amino)-3-methoxycyclopent-1-ene-1-carboxylate
Uniqueness
Methyl (3R,4S)-4-(tert-butoxycarbonylamino)-3-hydroxy-cyclopentene-1-carboxylate is unique due to the presence of both a Boc-protected amino group and a hydroxyl group on the cyclopentene ring.
Eigenschaften
Molekularformel |
C12H19NO5 |
|---|---|
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
methyl (3R,4S)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentene-1-carboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h6,8-9,14H,5H2,1-4H3,(H,13,16)/t8-,9+/m0/s1 |
InChI-Schlüssel |
MDEBHDWZTOGBQT-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H]1CC(=C[C@H]1O)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CC(=CC1O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyano-7-methylbenzo[b]thiophene](/img/structure/B8549472.png)
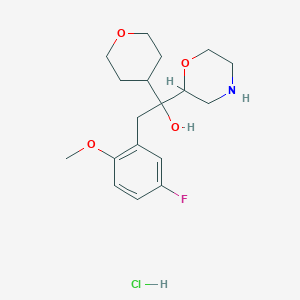

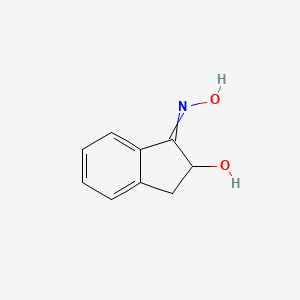
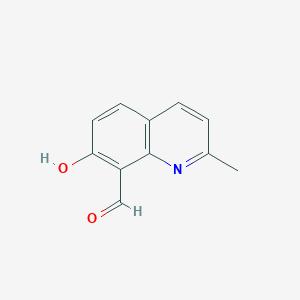
![1-(2-Chloroethyl)-4-[(4-fluorophenyl)methyl]piperazine](/img/structure/B8549519.png)
![1-[6-(1H-indol-3-yl)-6H-phenanthridin-5-yl]ethanone](/img/structure/B8549522.png)
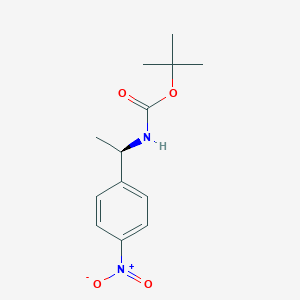
![3-[4-Chloro-2-(2-chlorobenzoyl)phenyl]prop-2-enenitrile](/img/structure/B8549532.png)
![[4-(6-Chloro-pyrimidin-4-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B8549545.png)
